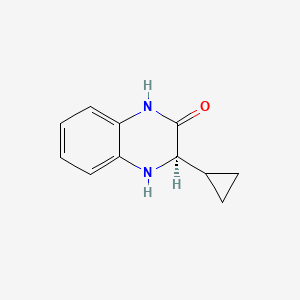
4-(Dimethylamino)cyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H16ClNO. It is a derivative of cyclohexane, where a dimethylamino group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(Dimethylamino)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
4-(Dimethylamino)cyclohexanone+SOCl2→4-(Dimethylamino)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)cyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-(Dimethylamino)cyclohexanone and hydrochloric acid.
Reduction: The compound can be reduced to form 4-(Dimethylamino)cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-(Dimethylamino)cyclohexanone: Formed from hydrolysis.
4-(Dimethylamino)cyclohexanol: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)cyclohexane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the 4-(Dimethylamino)cyclohexane-1-carbonyl moiety into other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)cyclohexanone: Lacks the carbonyl chloride group and is less reactive towards nucleophiles.
4-(Dimethylamino)cyclohexanol: Contains a hydroxyl group instead of the carbonyl chloride group, making it more suitable for reduction reactions.
Cyclohexane-1-carbonyl chloride: Lacks the dimethylamino group, resulting in different reactivity and applications.
Uniqueness
4-(Dimethylamino)cyclohexane-1-carbonyl chloride is unique due to the presence of both the dimethylamino and carbonyl chloride groups. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Eigenschaften
CAS-Nummer |
476493-04-6 |
|---|---|
Molekularformel |
C9H16ClNO |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
4-(dimethylamino)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
VCLBDXRDDJEBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



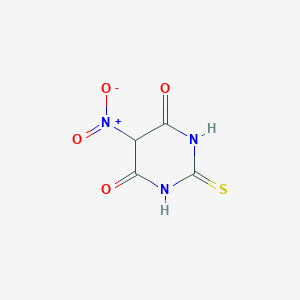


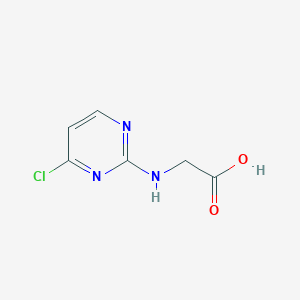
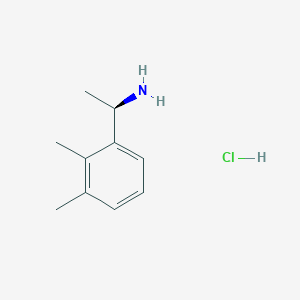


![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
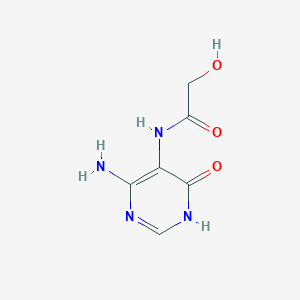
![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)


